A Technical Guide to (2-Fluoro-6-methylphenyl)boronic acid: Properties, Synthesis, and Application in Suzuki-Miyaura Cross-Coupling
A Technical Guide to (2-Fluoro-6-methylphenyl)boronic acid: Properties, Synthesis, and Application in Suzuki-Miyaura Cross-Coupling
For Correspondence: Senior Application Scientist, Gemini Laboratories
Abstract
(2-Fluoro-6-methylphenyl)boronic acid, identified by its CAS Number 887471-69-4 , is a specialized organoboron compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring both a fluorine atom and a methyl group ortho to the boronic acid moiety, imparts distinct steric and electronic properties that are highly valuable in the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical characteristics, a validated synthesis protocol, and a detailed examination of its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[3] This document is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique reactivity of this versatile building block.
Introduction and Physicochemical Profile
(2-Fluoro-6-methylphenyl)boronic acid belongs to the extensive family of arylboronic acids, which are indispensable reagents in organic synthesis. The presence of an ortho-fluoro substituent can modulate the electronic properties of the aromatic ring and influence intermolecular interactions, while the adjacent ortho-methyl group introduces significant steric hindrance. This steric bulk can be strategically exploited to control atropisomerism or to direct the regioselectivity of certain reactions. The compound is typically a solid at room temperature and requires careful handling and storage to maintain its integrity, as boronic acids can be susceptible to dehydration to form boroxines.
Physicochemical Data
A summary of the key physical and chemical properties of (2-Fluoro-6-methylphenyl)boronic acid is presented in Table 1 for quick reference.
| Property | Value | Source(s) |
| CAS Number | 887471-69-4 | [1][2] |
| Molecular Formula | C₇H₈BFO₂ | [1] |
| Molecular Weight | 153.95 g/mol | |
| Appearance | White to off-white solid | [4][5] |
| Melting Point | Data not consistently available; requires experimental verification. | |
| Solubility | Soluble in organic solvents like THF, Dioxane, and Methanol. | [4] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [6] |
Synthesis of (2-Fluoro-6-methylphenyl)boronic acid
A common and reliable method for the laboratory-scale synthesis of (2-Fluoro-6-methylphenyl)boronic acid involves a lithium-halogen exchange followed by borylation.[1] The following protocol is adapted from established procedures.
Synthesis Protocol
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with 2-bromo-1-fluoro-3-methylbenzene (1.0 eq) and anhydrous diethyl ether or THF.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: A solution of n-butyllithium or tert-butyllithium (approx. 1.1 eq) in an appropriate solvent (e.g., pentane) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The progress of the lithium-halogen exchange can be monitored by TLC or GC-MS.
-
Borylation: After complete lithiation, triisopropyl borate (approx. 1.5 eq) is added dropwise, again ensuring the temperature remains at -78 °C. The mixture is stirred at this temperature for 1-2 hours.
-
Quenching and Work-up: The reaction is allowed to warm to room temperature and then quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl).[1]
-
Extraction: The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with diethyl ether or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or flash column chromatography on silica gel to yield (2-Fluoro-6-methylphenyl)boronic acid as a solid.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[3][7] (2-Fluoro-6-methylphenyl)boronic acid is an excellent coupling partner for synthesizing sterically hindered biaryl compounds, which are prevalent in pharmaceuticals and advanced materials.
Mechanistic Considerations: The "Why" Behind the Protocol
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial here, especially for less reactive aryl chlorides or sterically hindered substrates, as it facilitates this otherwise challenging step.
-
Transmetalation: This is the key bond-forming step where the organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (Ar²-B(OH)₃⁻), which then readily transfers its aryl group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]
The ortho-substituents on (2-Fluoro-6-methylphenyl)boronic acid can slow down the transmetalation step, necessitating carefully optimized reaction conditions, such as higher temperatures or the use of highly active catalyst systems.[9]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of (2-Fluoro-6-methylphenyl)boronic acid with a generic aryl bromide.
-
Materials:
-
(2-Fluoro-6-methylphenyl)boronic acid (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or a similar Buchwald ligand (0.04 eq)
-
Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
Anhydrous 1,4-dioxane or toluene
-
Degassed water
-
-
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, add the aryl bromide, (2-Fluoro-6-methylphenyl)boronic acid, the palladium catalyst, the phosphine ligand, and the base.[10]
-
Degassing: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically a 10:1 ratio of organic solvent to water) via syringe.[10]
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.[11][12] The reaction progress should be monitored by a suitable technique such as TLC, GC-MS, or LC-MS. Reactions with sterically hindered partners may require longer reaction times (12-24 hours).[10]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.[7]
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling protocol described above.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. (2-Fluoro-6-methylphenyl)boronic acid, like many boronic acids, should be handled with care.
-
Hazard Identification: While a specific safety data sheet (SDS) for this exact compound is not universally available, related compounds are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[4][5][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[6][13][14]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6] It is incompatible with strong oxidizing agents and strong acids.[13]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
By adhering to these guidelines and exercising good laboratory practice, (2-Fluoro-6-methylphenyl)boronic acid can be used safely and effectively to advance research and development goals.
References
-
Havelkova, M., Dvorak, D., & Hocek, M. (2013). The Suzuki–Miyaura cross-coupling reactions of 2-, 6- or 8-halopurines with boronic acids leading to 2-, 6- or 8-aryl- and alkenylpurine derivatives. Collection of Czechoslovak Chemical Communications. Available at: [Link]
-
Capot Chemical. (2025). MSDS of (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid. Available at: [Link]
-
Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]
-
The Organic Chemistry Tutor. (2020). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Available at: [Link]
-
Srinivas, K., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: [Link]
-
Buchwald, S. L., et al. (n.d.). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction. MIT Open Access Articles. Available at: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]
-
MDPI. (2024). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Available at: [Link]
-
ResearchGate. (n.d.). Optimisation of reaction conditions for biaryl synthesis from phenyl boronic acid. Available at: [Link]
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National Institutes of Health. (n.d.). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Available at: [Link]
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National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET. Available at: [Link]
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